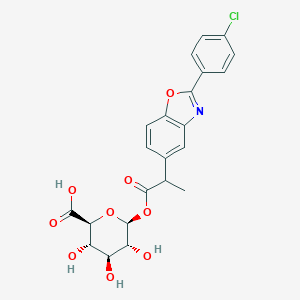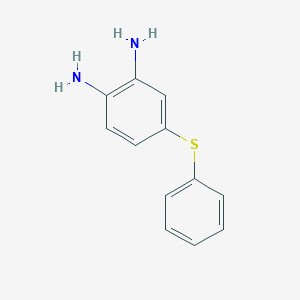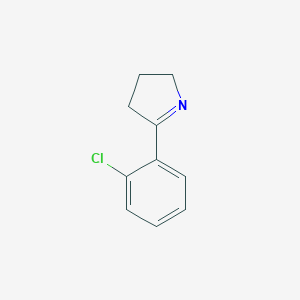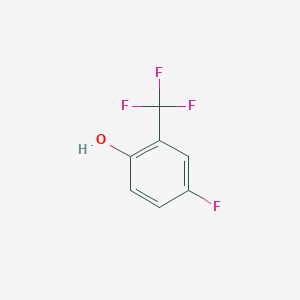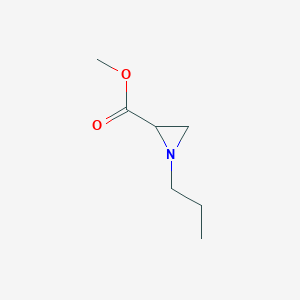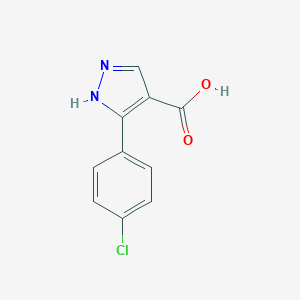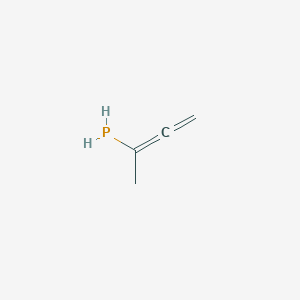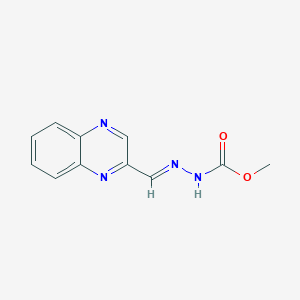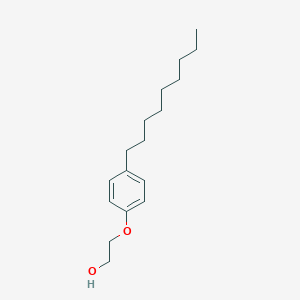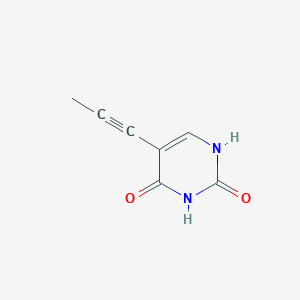
2-(Ethenyloxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethenyloxy)benzene-1-sulfonamide, also known as EBS, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit carbonic anhydrase enzymes. EBS has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
2-(Ethenyloxy)benzene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the amount of bicarbonate available for buffering acid, resulting in a decrease in pH. 2-(Ethenyloxy)benzene-1-sulfonamide has been found to be a competitive inhibitor of carbonic anhydrase enzymes, meaning that it competes with the substrate for binding to the active site of the enzyme.
Effets Biochimiques Et Physiologiques
2-(Ethenyloxy)benzene-1-sulfonamide has been found to have a range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase enzymes, 2-(Ethenyloxy)benzene-1-sulfonamide has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. 2-(Ethenyloxy)benzene-1-sulfonamide has also been found to have a neuroprotective effect in animal models of stroke, suggesting that it may have potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Ethenyloxy)benzene-1-sulfonamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase enzymes in vitro and in vivo, its low toxicity, and its relatively low cost. However, 2-(Ethenyloxy)benzene-1-sulfonamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 2-(Ethenyloxy)benzene-1-sulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods for 2-(Ethenyloxy)benzene-1-sulfonamide. Another area of research is the development of new applications for 2-(Ethenyloxy)benzene-1-sulfonamide, such as its use as a neuroprotective agent. Finally, there is a need for further research on the potential off-target effects of 2-(Ethenyloxy)benzene-1-sulfonamide and its potential for use in clinical settings.
Conclusion:
In conclusion, 2-(Ethenyloxy)benzene-1-sulfonamide is a valuable tool in scientific research for its ability to inhibit carbonic anhydrase enzymes. 2-(Ethenyloxy)benzene-1-sulfonamide has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. While 2-(Ethenyloxy)benzene-1-sulfonamide has some limitations, its advantages make it a valuable tool for the study of carbonic anhydrase enzymes and their role in disease.
Méthodes De Synthèse
2-(Ethenyloxy)benzene-1-sulfonamide can be synthesized through a variety of methods, including the reaction of 2-aminophenol with ethylene oxide and then with sulfuryl chloride, or the reaction of 2-hydroxybenzenesulfonamide with acrylonitrile and then with hydrogen peroxide. The yield of 2-(Ethenyloxy)benzene-1-sulfonamide synthesis varies depending on the method used, with some methods yielding up to 90% purity.
Applications De Recherche Scientifique
2-(Ethenyloxy)benzene-1-sulfonamide has been widely used in scientific research as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are essential for the regulation of acid-base balance in the body and have been implicated in a range of diseases, including glaucoma, epilepsy, and cancer. 2-(Ethenyloxy)benzene-1-sulfonamide has been found to inhibit carbonic anhydrase enzymes in vitro and in vivo, making it a valuable tool in the study of these enzymes and their role in disease.
Propriétés
Numéro CAS |
138681-70-6 |
|---|---|
Nom du produit |
2-(Ethenyloxy)benzene-1-sulfonamide |
Formule moléculaire |
C8H9NO3S |
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
2-ethenoxybenzenesulfonamide |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h2-6H,1H2,(H2,9,10,11) |
Clé InChI |
DLFYOEBREKLKFD-UHFFFAOYSA-N |
SMILES |
C=COC1=CC=CC=C1S(=O)(=O)N |
SMILES canonique |
C=COC1=CC=CC=C1S(=O)(=O)N |
Synonymes |
Benzenesulfonamide, 2-(ethenyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




